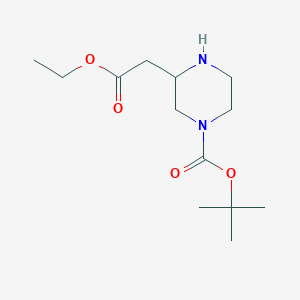

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Descripción

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 849547-86-0) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-oxoethyl side chain at the 3-position of the piperazine ring. This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing pharmacologically active molecules. Its structural flexibility allows for modifications at both the Boc-protected amine and the ethoxy-oxoethyl moiety, enabling tailored physicochemical and biological properties .

Propiedades

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBZJHXQZMMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583022 | |

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849547-86-0 | |

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Example Protocol:

Reagents :

- Piperazine (1 mol equivalent)

- Ethyl chloroformate (1.1 mol equivalent)

- tert-butyl chloroformate (1 mol equivalent)

- Triethylamine (TEA, catalytic amount)

- Solvent: Tetrahydrofuran (THF)

-

- Dissolve piperazine in THF under stirring.

- Add TEA dropwise to neutralize acidic by-products during the reaction.

- Slowly add ethyl chloroformate while maintaining the temperature below 40°C.

- After completion, add tert-butyl chloroformate and allow the reaction mixture to stir for 6–8 hours at room temperature.

- Purify the product using column chromatography or recrystallization.

Yield :

- Typical yields range from 75% to 90%, depending on reaction optimization.

Alternative Methods

Method Using Ethyl Bromoacetate:

- Ethyl bromoacetate can replace ethyl chloroformate in Step 1.

- This method requires stronger bases like sodium hydride to activate the nucleophile.

One-Pot Synthesis:

- A one-pot synthesis approach can be employed by sequentially adding reagents without isolating intermediates, reducing reaction time and improving efficiency.

Reaction Analysis

Table: Reaction Components and Conditions

| Component | Role | Quantity (mol equivalent) | Solvent | Temperature (°C) | Time |

|---|---|---|---|---|---|

| Piperazine | Core reactant | 1 | THF | <40°C | ~8 hours |

| Ethyl chloroformate | Ethoxy group donor | 1.1 | THF | <40°C | ~4 hours |

| tert-butyl chloroformate | Boc protection agent | 1 | THF | Room temperature | ~6 hours |

| Triethylamine | Base | Catalytic | THF | Room temperature | Continuous |

Spectroscopic Confirmation

The synthesized compound can be confirmed using:

- Nuclear Magnetic Resonance (NMR) : To verify chemical shifts corresponding to Boc, ethoxy groups, and piperazine moieties.

- Infrared Spectroscopy (IR) : To identify characteristic peaks for carbonyl groups and C-H stretches in Boc protection.

- Mass Spectrometry (MS) : To confirm molecular weight consistency with $$ C{13}H{24}N{2}O{4} $$.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form spirocycles.

Common Reagents and Conditions

Bases: Triethylamine, sodium hydroxide

Solvents: Acetonitrile, methanol, dichloromethane

Catalysts: Various metal catalysts for specific reactions

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.

Hydrolysis Products: The corresponding carboxylic acid and alcohol are formed upon hydrolysis.

Cycloaddition Products: Spirocycles and other cyclic compounds are formed through cycloaddition reactions.

Aplicaciones Científicas De Investigación

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:

Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate depends on its specific application and the target molecule it interacts withIts piperazine ring can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 1262892-01-2)

- Structural Difference : Methoxy group replaces ethoxy at the oxoethyl side chain.

- Its hydrochloride form (CAS: 1858241-30-1) enhances solubility in polar solvents .

tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33)

- Structural Difference: A 3-nitrophenoxybutanoyl group replaces the ethoxy-oxoethyl side chain.

- Impact : The nitro group introduces strong electron-withdrawing effects, which may influence reactivity in substitution or reduction reactions. The extended aliphatic chain could increase steric bulk, affecting binding affinity in biological targets .

(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 391668-77-2)

Core Scaffold Modifications

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (Compound 2)

- Structural Difference : Hydrazide group replaces the ethoxy ester.

- Impact: The hydrazide functionality enables participation in condensation reactions (e.g., formation of hydrazones), expanding utility in heterocyclic synthesis.

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 384830-13-1)

- Structural Difference : Piperidine ring replaces piperazine.

- Piperidine derivatives are often less polar than piperazine analogues .

Actividad Biológica

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, also known by its IUPAC name, is a piperazine derivative with potential therapeutic applications. This compound has garnered interest due to its unique structural properties and biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- CAS Number : 849547-86-0

- Purity : 98%

- Physical Form : Yellow to brown sticky oil to semi-solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:

- Antimicrobial Activity : Preliminary studies have shown that derivatives can inhibit the growth of certain bacteria and fungi.

- Antiparasitic Effects : Notably, modifications to the piperazine structure have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's analogs have been evaluated for their ability to reduce parasitemia in infected models .

- Cytotoxicity : In vitro studies suggest that some derivatives possess significant cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound and its analogs:

| Compound | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| This compound | T. brucei | <0.03 | Highly potent |

| Analog A | HepG2 cells | >30 | Low cytotoxicity |

| Analog B | Bacterial strains | <10 | Effective antimicrobial |

In Vivo Studies

In vivo evaluations have shown promising results regarding the pharmacokinetics and therapeutic efficacy of this compound:

- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles, with significant plasma levels maintained over time.

- Efficacy in Animal Models : In murine models, administration of certain analogs resulted in over 90% cure rates for trypanosomiasis at doses below 50 mg/kg .

Case Studies

Several case studies highlight the potential applications of this compound in treating infectious diseases:

- Case Study 1 : A study on trypanosomiasis demonstrated that a specific analog reduced parasitemia levels significantly compared to control groups, showcasing the compound's potential as a lead for drug development against neglected tropical diseases .

- Case Study 2 : In a cytotoxicity assay against various cancer cell lines, the compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step routes involving Boc-protected piperazine intermediates. For example:

- Step 1 : React Boc-piperazine with ethyl glyoxylate derivatives under nucleophilic substitution conditions.

- Step 2 : Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane). Key variables include temperature (e.g., reflux at 110°C for 12 hours in 1,4-dioxane ), solvent polarity, and stoichiometry of reagents like potassium carbonate. Yields range from 60–88%, with higher yields achieved using anhydrous conditions and excess nucleophiles .

Q. How can spectroscopic techniques (NMR, FT-IR, LCMS) resolve structural ambiguities in this compound?

- 1H NMR : Look for characteristic signals: tert-butyl protons at δ 1.49 ppm, ethoxy protons at δ 1.2–1.4 ppm, and piperazine ring protons at δ 3.4–3.8 ppm .

- 13C NMR : Confirm ester carbonyl (δ 170–175 ppm) and Boc carbonyl (δ 155–160 ppm) .

- FT-IR : Ester C=O stretches at ~1740 cm⁻¹ and piperazine N-H stretches at ~3300 cm⁻¹ . Discrepancies between calculated and observed LCMS m/z values may indicate impurities or incomplete Boc deprotection .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Single-crystal X-ray diffraction reveals:

- Conformation : The ethyl acetate moiety adopts an extended conformation, while the piperazine ring shows chair geometry.

- Intermolecular interactions : C–H···O hydrogen bonds stabilize a zig-zag 2D architecture .

- Hirshfeld surface analysis : Quantifies contributions from H-bonding (e.g., 15% O···H interactions) and van der Waals forces, critical for solubility and melting point prediction .

Q. What methodological strategies address contradictions in biological activity data (e.g., moderate antimicrobial efficacy)?

- Dose-response assays : Test concentrations from 10–200 µg/mL to identify minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., hydrazide derivatives) to assess the impact of the ethoxy group on membrane permeability .

- Computational docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) to rationalize moderate activity .

Q. How can computational methods predict the reactivity of the ethoxy-oxoethyl side chain in nucleophilic substitution reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the carbonyl carbon.

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic attack sites via LUMO localization .

- Solvent effects : Simulate polar aprotic solvents (DMF, THF) to predict reaction rates .

Methodological Challenges

Q. What experimental precautions are critical for handling this compound in air/moisture-sensitive reactions?

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis.

- Reaction setup : Use flame-dried glassware and anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

- Work-up : Quench reactions with aqueous NH₄Cl to neutralize excess LiAlH₄ or other strong reductants .

Q. How can X-ray crystallography resolve stereochemical uncertainties in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.